Cas no 1407997-79-8 ([(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine)
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine Chemical and Physical Properties
Names and Identifiers
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- (R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine
- [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine
- 2-Pyrrolidinemethanamine, 4,4-difluoro-1-methyl-, (2R)-
- CS-0057612
- DTXSID301203577
- [(2R)-4,4-difluoro-1-methylpyrrolidin-2-
- PB36797
- (R)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanamine
- 1407997-79-8
- P13609
-
- Inchi: 1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m1/s1
- InChI Key: DCEFDJSAWWFGRW-RXMQYKEDSA-N
- SMILES: N1(C)CC(F)(F)C[C@@H]1CN
Computed Properties
- Exact Mass: 150.09685472g/mol
- Monoisotopic Mass: 150.09685472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 29.3Ų
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321169-100mg |
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine |
1407997-79-8 | 95% | 100mg |
$404 | 2021-08-18 | |
| Alichem | A109009196-100mg |
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine |
1407997-79-8 | 95% | 100mg |
459.55 USD | 2021-05-31 | |
| Chemenu | CM321169-250mg |
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine |
1407997-79-8 | 95% | 250mg |
$842 | 2022-09-03 | |
| Chemenu | CM321169-100mg |
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine |
1407997-79-8 | 95% | 100mg |
$1173 | 2023-01-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD315144-250mg |
(R)-2-Aminomethyl-1-methyl-4,4-difluoropyrrolidine |
1407997-79-8 | 98+% | 250mg |
¥5831.0 | 2023-04-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121541-100MG |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine |
1407997-79-8 | 95% | 100MG |
¥ 2,640.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121541-250MG |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine |
1407997-79-8 | 95% | 250MG |
¥ 4,224.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121541-500MG |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine |
1407997-79-8 | 95% | 500MG |
¥ 7,042.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121541-1G |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine |
1407997-79-8 | 95% | 1g |
¥ 10,560.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121541-5G |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine |
1407997-79-8 | 95% | 5g |
¥ 31,680.00 | 2023-04-07 |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine Suppliers
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine
Chemical Profile of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine (CAS No. 1407997-79-8)
[(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1407997-79-8, represents a sophisticated blend of fluorinated and pyrrolidinyl moieties, which are known for their potential in modulating biological pathways. The presence of fluorine atoms in particular introduces a high degree of electronic and steric tunability, making this molecule a promising candidate for further exploration in drug discovery.
The molecular structure of [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a methyl group at the 1-position. The amine functional group at the 2-position provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives. This structural motif is particularly interesting because it combines the advantageous properties of fluorinated compounds with the biological relevance of pyrrolidine derivatives.
In recent years, there has been growing interest in fluorinated pyrrolidines as pharmacophores due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The specific configuration of [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] makes it a valuable building block for the development of novel therapeutic agents. For instance, its chiral center at the 2R-configuration suggests potential applications in asymmetric synthesis and the development of enantiomerically pure drugs, which are often required to achieve optimal therapeutic efficacy while minimizing side effects.
The compound's unique properties have been explored in various preclinical studies aimed at identifying new leads for treating a range of diseases. One particularly notable area of research is its potential application in oncology. Fluorinated pyrrolidines have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The steric and electronic effects introduced by the fluorine atoms can enhance binding to target proteins, leading to more potent and selective inhibition. [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] could serve as a key intermediate in the synthesis of such kinase inhibitors, offering a scaffold for further optimization.
Beyond oncology, this compound has also been investigated for its potential in neurodegenerative diseases. Pyrrolidine derivatives are known to interact with various neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The fluorine substituents may further enhance the compound's ability to cross the blood-brain barrier, improving its bioavailability and therapeutic potential. Recent studies have demonstrated that fluorinated analogs of pyrrolidine can modulate acetylcholinesterase activity, an enzyme implicated in cognitive decline.
The synthesis of [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] presents both challenges and opportunities for synthetic chemists. The introduction of two fluorine atoms requires careful control to avoid unwanted side reactions and ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. Additionally, stereocontrol is crucial due to the presence of multiple stereocenters in the molecule. Chiral auxiliaries or catalysts have been utilized to achieve the desired configuration at each stereocenter.
The pharmacological evaluation of [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] has revealed several interesting properties that warrant further investigation. In vitro studies have shown that it exhibits moderate affinity for certain protein targets, suggesting potential therapeutic activity. Furthermore, preliminary pharmacokinetic studies indicate that it possesses favorable properties such as good solubility and reasonable bioavailability. These findings make it an attractive candidate for further development into a lead compound for new drugs.
The future direction of research on [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] will likely focus on expanding its chemical space through derivatization and exploring its biological activity in greater detail. By modifying various functional groups within the molecule, researchers can fine-tune its properties to improve potency, selectivity, and pharmacokinetic behavior. Additionally, computational modeling techniques can be employed to predict how different structural modifications will affect the compound's biological activity.
In conclusion, [(2R-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine] (CAS No.1407997-79-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to play an important role in future drug discovery efforts.
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